![molecular formula C12H15BN2O4 B1375342 (1-(tert-ブトキシカルボニル)-1H-ピロロ[2,3-c]ピリジン-3-イル)ボロン酸 CAS No. 1326715-94-9](/img/structure/B1375342.png)

(1-(tert-ブトキシカルボニル)-1H-ピロロ[2,3-c]ピリジン-3-イル)ボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

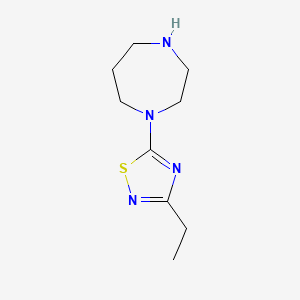

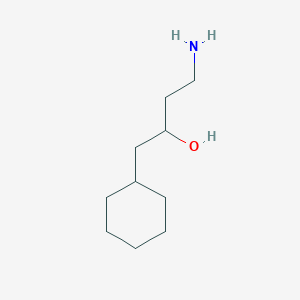

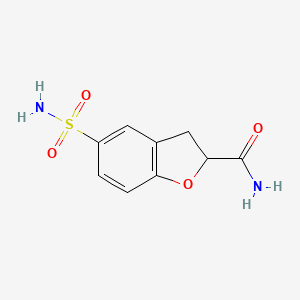

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C12H15BN2O4 and its molecular weight is 262.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ペプチド合成

この化合物は、特にジペプチドの形成において、ペプチドの合成に使用されます。tert-ブトキシカルボニル(Boc)基は、合成プロセス中のアミノ酸の保護基として機能します。この保護は、アミノ酸イオン液体(AAIL)に存在する複数の反応性基によって発生する可能性のある望ましくない反応を防ぐために不可欠です。 Boc基は、アミノ酸の反応性側鎖とN末端が化学的に保護されている場合、有機合成における反応物および反応媒体として効率的に使用できることを保証します .

標的タンパク質分解

この化合物の剛直な構造は、プロテオリシス標的キメラ(PROTAC)の開発におけるリンカーとして適しています。これらは、特定のタンパク質の分解を誘導するように設計された分子です。 この化合物は、標的タンパク質の配位子とE3ユビキチンリガースの配位子を結合するために使用でき、それによって標的タンパク質の分解を促進します .

作用機序

Target of Action

Boronic acids and their derivatives are known to be involved in various biochemical reactions, often acting as intermediates in the synthesis of more complex molecules .

Mode of Action

The compound (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid is likely to interact with its targets through a mechanism known as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition, where palladium is oxidized and forms a new bond with the electrophilic organic group, and transmetalation, where the organoboron compound transfers its organic group to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid may participate, is a key step in various biochemical pathways . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its mild conditions and tolerance of various functional groups .

Result of Action

The compound’s participation in suzuki–miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various bioactive compounds .

Action Environment

The action, efficacy, and stability of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed in a basic aqueous environment and requires a palladium catalyst . Additionally, the compound’s stability might be affected by factors such as temperature and pH .

生化学分析

Biochemical Properties

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound can act as a ligand, binding to metal catalysts and enhancing their reactivity. Additionally, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability .

Cellular Effects

The effects of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . By modulating the activity of these enzymes, the compound can affect gene expression and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular function .

Molecular Mechanism

At the molecular level, (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their conformation and activity . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These findings underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.

Metabolic Pathways

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites by modulating the activity of key enzymes in these pathways . This interaction can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production and biosynthesis .

Transport and Distribution

The transport and distribution of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution can influence its activity and effectiveness, as it needs to reach its target sites to exert its biochemical effects .

Subcellular Localization

The subcellular localization of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, influencing cellular processes at the subcellular level .

特性

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-c]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-9(13(17)18)8-4-5-14-6-10(8)15/h4-7,17-18H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNINLFIEPKJOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C2=C1C=CN=C2)C(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1326715-94-9 |

Source

|

| Record name | 1-Boc-pyrrolo[2,3-c]pyridine-3-ylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375271.png)

![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)